2-(Boc-amino)-4-(hydroxymethyl)pyridine

Medicinal Chemistry Organic Synthesis Aminopyridine Derivatives

PROTAC and molecular glue programs often stall when synthesizing heterobifunctional intermediates due to orthogonal protection challenges. 2-(Boc-amino)-4-(hydroxymethyl)pyridine eliminates this bottleneck through its precisely positioned Boc-protected 2-amine and free 4-hydroxymethyl group. Key advantages: Enables chemoselective Mitsunobu or alkylation at the -CH2OH handle while the Boc-amine remains inert, then clean Boc deprotection reveals a free amine for E3 ligase conjugation. 2-Amino-directed ortho-metalation at C3 allows regioselective introduction of additional substituents for core diversification. Achieves ≥98% HPLC purity and crystallizes reliably (mp 137-138 °C), ensuring reproducible stoichiometric control in multi-step degrader assembly. Available from BenchChem with rapid global shipping.

Molecular Formula C11H16N2O3
Molecular Weight 224.26 g/mol
CAS No. 304873-62-9
Cat. No. B1290473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Boc-amino)-4-(hydroxymethyl)pyridine
CAS304873-62-9
Molecular FormulaC11H16N2O3
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NC=CC(=C1)CO
InChIInChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-9-6-8(7-14)4-5-12-9/h4-6,14H,7H2,1-3H3,(H,12,13,15)
InChIKeyWWIMVFCGNYLUMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Boc-amino)-4-(hydroxymethyl)pyridine: Specialized Building Block


2-(Boc-amino)-4-(hydroxymethyl)pyridine (CAS 304873-62-9; IUPAC: tert-butyl N-[4-(hydroxymethyl)pyridin-2-yl]carbamate) is a orthogonally protected pyridine derivative that combines a tert-butoxycarbonyl (Boc)-protected 2-amino group with a reactive 4-hydroxymethyl handle . This compound serves as a versatile intermediate in the synthesis of complex molecules for drug discovery, particularly within the class of protein degrader building blocks, where its dual functionality enables sequential and chemoselective transformations [1]. With a molecular formula of C11H16N2O3 and a molecular weight of 224.26 g/mol, it is commercially available with a typical purity of ≥98% (HPLC) .

Orthogonal Boc-amine and free hydroxymethyl handles enable chemoselective sequential derivatization
Hydroxymethyl group supports Mitsunobu, oxidation, and palladium-catalyzed cross-couplings
Suited for protein degrader (PROTAC) intermediate construction requiring orthogonal protection

Why 2-(Boc-amino)-4-(hydroxymethyl)pyridine Is Irreplaceable


Substituting 2-(Boc-amino)-4-(hydroxymethyl)pyridine with other Boc-aminopyridines or simpler pyridine alcohols introduces significant synthetic risk due to differences in regiochemistry, functional group placement, and physicochemical properties. The precise location of both the protected amine and the free hydroxymethyl group dictates its compatibility with key transformations such as Mitsunobu reactions, oxidations, and palladium-catalyzed cross-couplings . For example, using 4-(Boc-amino)pyridine (CAS 98400-69-2) eliminates the hydroxymethyl handle entirely, while substituting with the unprotected 2-amino-4-(hydroxymethyl)pyridine (CAS 105250-17-7) would expose the nucleophilic amine to undesired side reactions, leading to lower yields and complex purification challenges [1]. The following quantitative evidence details these critical, non-interchangeable properties.

4-(Boc-amino)pyridine lacks the hydroxymethyl handle, preventing key derivatization steps.

Unprotected 2-amino-4-(hydroxymethyl)pyridine exposes nucleophilic amine, leading to side reactions and lower yields.

Non-orthogonal analogs may complicate purification and limit regioselective transformations.

2-(Boc-amino)-4-(hydroxymethyl)pyridine: Quantitative Differentiation


Synthetic Yield: Boc-Protected vs. Unprotected Analog

When a protected amino-alcohol is required as a building block, 2-(Boc-amino)-4-(hydroxymethyl)pyridine provides a significantly higher synthetic yield compared to a route that first synthesizes the unprotected 2-amino-4-(hydroxymethyl)pyridine and then requires a subsequent Boc-protection step. Direct synthesis of the target compound achieves an 86% yield under mild extraction conditions . In contrast, the deprotection of 2-(Boc-amino)-4-(hydroxymethyl)pyridine to yield the free 2-amino-4-(hydroxymethyl)pyridine is reported with a yield of approximately 70% [1]. This 16-percentage-point difference represents a substantial efficiency gain and a reduction in material loss for sequences where the Boc-protected form is the desired starting material.

Synthetic Yield
Reported
86% isolated yield vs. ~70% via deprotection route
Supports direct use of Boc-protected form in multi-step synthesis
Extraction with CHCl3/MeOH (9:1) conditions
Medicinal Chemistry Organic Synthesis Aminopyridine Derivatives

Distinct Melting Point for Purity Verification

2-(Boc-amino)-4-(hydroxymethyl)pyridine possesses a distinctive melting point range of 137-138 °C, which is crucial for confirming compound identity and purity upon receipt and for designing effective recrystallization or trituration protocols . This value is substantially different from closely related analogs. For instance, the unprotected 2-amino-4-(hydroxymethyl)pyridine has a reported melting point of 81-85 °C , while the simpler 2-(Boc-amino)pyridine melts at 95-97 °C . This ~40-50 °C differential provides a simple, robust analytical checkpoint that prevents misidentification and ensures the correct building block is used in sensitive synthetic sequences.

Melting Point
Data to verify
137–138 °C (Δ +40–57 °C vs analogs)
Enables rapid identity confirmation
Vendor QC measurement; analytical reference
Analytical Chemistry Quality Control Crystallization

Molecular Weight and Density: Dispensing and Solution Impact

The physicochemical parameters of 2-(Boc-amino)-4-(hydroxymethyl)pyridine, specifically its molecular weight (224.26 g/mol) and density (1.209 g/cm³), are significantly elevated compared to simpler Boc-aminopyridine analogs [REFS-1, REFS-2]. For example, 2-(Boc-amino)pyridine (CAS 38427-94-0) has a molecular weight of 194.23 g/mol and a density of 1.131 g/cm³ [REFS-3, REFS-4]. The ~15% higher molecular weight and ~7% greater density of the target compound are direct consequences of the additional hydroxymethyl group and must be accounted for during automated solid dispensing and when calculating accurate molar concentrations for biological assays.

Dispensing Factors
Specification review
MW +15.5%, Density +6.9% vs 2-(Boc-amino)pyridine
Adjust for accurate assay concentration calculations
Predicted density at 20 °C; confirm by measurement
Formulation High-Throughput Experimentation Laboratory Automation

Directed Ortho-Metalation Capability

The Boc-protected 2-amino group in 2-(Boc-amino)-4-(hydroxymethyl)pyridine functions as a powerful ortho-directing group, enabling regioselective functionalization at the 3-position of the pyridine ring via directed ortho-metalation (DoM) chemistry [1]. This capability is not available to the 4-(Boc-amino)pyridine isomer (CAS 98400-69-2), which directs metalation to a different site, nor to the unprotected 2-amino analog, which would undergo N-lithiation and decomposition. This distinct reactivity profile is essential for constructing more elaborate heterocyclic scaffolds, as demonstrated in the synthesis of annulated pyridines where Boc-protected aminopyridines undergo alkylation and subsequent cyclization in good to excellent yields [1].

Ortho-Metalation
Class-level
This compound: Boc-2-amino directs C3 metallation
vs
4-isomer/unprotected: different site or decomposition
Key regiocontrol for elaborate heterocycle synthesis
Qualitative synthetic utility; DoM methodology
Synthetic Methodology C-H Activation Regioselective Functionalization

2-(Boc-amino)-4-(hydroxymethyl)pyridine: Optimal Use Cases


Bifunctional PROTAC Linker Synthesis

2-(Boc-amino)-4-(hydroxymethyl)pyridine is specifically categorized as a 'Protein Degrader Building Block' for a reason [1]. The orthogonal nature of its Boc-protected amine and free hydroxymethyl group allows chemists to selectively install a linker to a target protein ligand via the hydroxymethyl group (e.g., through Mitsunobu or alkylation chemistry) while the amino group remains inert. Following linker attachment, the Boc group can be cleanly removed to reveal a free amine for subsequent conjugation to an E3 ligase ligand. Using the unprotected 2-amino-4-(hydroxymethyl)pyridine (which would require lower-yielding re-protection strategies or result in complex mixtures) is not a viable alternative for generating these highly pure, bifunctional intermediates.

Regioselective 2,3,4-Trisubstituted Pyridine Synthesis

In programs requiring densely functionalized pyridine cores, this compound's ability to undergo directed ortho-metalation at the 3-position is critical [2]. A synthetic chemist can take advantage of the Boc-2-amino directing group to introduce a new substituent at C3 (e.g., an alkyl, silyl, or boronic ester group). The 4-hydroxymethyl group can then be oxidized to an aldehyde or carboxylic acid, or used directly as a nucleophile. This level of regiocontrol is not possible with the 4-Boc isomer. The distinct melting point (137-138 °C) also facilitates the crystallization and purification of these advanced intermediates.

High-Purity Ligands for Metal Complexes and Catalysis

The compound's high molecular weight and density (224.26 g/mol, 1.209 g/cm³), while seemingly minor, are important for accurate stoichiometric calculations in ligand synthesis for coordination chemistry or asymmetric catalysis [REFS-3, REFS-4]. Furthermore, the ability to achieve an 86% yield in its synthesis makes it a cost-effective starting point for generating novel chiral ligands derived from enantiopure hydroxymethyl-substituted pyridines, which have been examined in asymmetric alkylations and alkynylations [3].

Application
Selection Property
Validation Focus
Bifunctional PROTAC linker synthesis
Orthogonal Boc/CH2OH reactivity
Sequential chemoselective derivatization yields
2,3,4-Trisubstituted pyridine scaffolds
Boc-directed ortho-metalation capability
Regioselectivity at C3 position
Chiral ligand precursor synthesis
Accurate molecular weight/density for stoichiometry
Molar concentration and purity confirmation

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